6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide
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Overview
Description
The compound “6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a trifluoromethyl group and a dimethylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would add rigidity to the structure, and the electronegative fluorine atoms in the trifluoromethyl group could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, and the pyrimidine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms could affect the compound’s solubility, and the rigid ring structures could influence its melting point .Scientific Research Applications
Chemical Synthesis and Modification
The compound 6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide, due to its structural complexity, plays a significant role in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential biological activities. It serves as a precursor or intermediate in the synthesis of pyridine, pyrimidine, and other heterocyclic compounds. These synthesized compounds are often evaluated for their antimicrobial, antifungal, and antitumor activities, providing a basis for the development of new therapeutic agents (Othman, 2013; Evans et al., 1983; Gulevskaya et al., 1999).
Antimicrobial and Antifungal Activities
The structural modifications and synthesis of new compounds using this compound as a starting material or intermediate have led to the discovery of compounds with significant antimicrobial and antifungal properties. These activities are critical in the search for new treatments against resistant strains of bacteria and fungi, highlighting the compound's utility in developing potential antimicrobial agents (Gad-Elkareem et al., 2011; Abdel-rahman et al., 2002).
Antitumor Activities
Research into the applications of this compound has also extended into the oncology field, where derivatives synthesized from this compound have been evaluated for their antitumor properties. These studies are part of a broader effort to develop new cancer therapies, with some compounds showing promising results against various cancer cell lines. This research underscores the potential of such chemical entities in the development of novel anticancer drugs (Abdellatif et al., 2014).
Enaminone and Enaminonitrile Chemistry
The compound's structural features facilitate its use in enaminone and enaminonitrile chemistry, which are valuable in the synthesis of a wide range of heterocyclic compounds. Enaminones and enaminonitriles derived from this compound can undergo various cyclization reactions, leading to novel heterocyclic systems. These systems have potential applications in the development of drugs with various biological activities, further demonstrating the compound's versatility in organic synthesis and drug discovery (Mansour et al., 2020; Alnajjar et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(dimethylamino)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O/c1-26(2)14-4-3-12(24-25-14)16(28)23-11-5-7-27(8-6-11)15-9-13(17(18,19)20)21-10-22-15/h3-4,9-11H,5-8H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIYEMPGPJSPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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